1H and 13C NMR chemical shifts for 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride
1H and 13C NMR chemical shifts for 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride
An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed analysis of the predicted , a complex organic molecule. In the absence of direct experimental spectra in publicly available literature, this document serves as an expert-level predictive guide, synthesizing data from analogous structures and foundational NMR principles. We will explore the rationale behind the predicted spectral features, discuss the influence of various functional groups on chemical shifts, and provide a standardized protocol for the future acquisition of experimental data. This whitepaper is intended to be a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and materials science who may be working with this or structurally related compounds.
Introduction: The Structural Elucidation Challenge
5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride (CAS 381178-60-5) is a molecule of interest due to its potential applications as a building block in the synthesis of novel chemical entities.[1][2] Its structure combines a substituted furan ring, a nitrophenyl moiety, and a reactive acyl chloride group, presenting a unique and informative NMR spectrum. Understanding the NMR profile of this molecule is critical for confirming its identity, assessing its purity, and studying its reactivity. This guide will provide a detailed, predictive analysis of its 1H and 13C NMR spectra.
Predicted 1H NMR Spectral Analysis
The 1H NMR spectrum of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride is expected to exhibit distinct signals corresponding to the protons on the furan and nitrophenyl rings, as well as the methyl group. The predicted chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the carbonyl chloride, and the electron-donating nature of the methyl group and the furan oxygen.
Molecular Structure and Proton Numbering:
Figure 1. Molecular structure of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride with proton numbering.
Predicted 1H NMR Chemical Shifts:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-3 | 7.30 - 7.50 | Doublet | J3,4 = 3.5 - 4.0 | Deshielded by the adjacent furan oxygen and the C-2 carbonyl chloride. |
| H-4 | 6.80 - 7.00 | Doublet | J4,3 = 3.5 - 4.0 | Shielded relative to H-3 due to its position further from the electron-withdrawing groups. |
| H-3' | 8.30 - 8.50 | Doublet | J3',5' = ~2.5 | Strongly deshielded by the ortho-nitro group. |
| H-5' | 8.10 - 8.30 | Doublet of Doublets | J5',6' = ~8.5, J5',3' = ~2.5 | Deshielded by the para-nitro group and coupled to both H-6' and H-3'. |
| H-6' | 7.50 - 7.70 | Doublet | J6',5' = ~8.5 | Influenced by the ortho-methyl group and meta to the nitro group. |
| -CH3 | 2.50 - 2.70 | Singlet | N/A | Typical chemical shift for a methyl group attached to an aromatic ring. |
Predicted 13C NMR Spectral Analysis
The 13C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment.
Carbon Atom Numbering:
Figure 2. Molecular structure of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride with carbon numbering.
Predicted 13C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=O | 158.0 - 162.0 | Typical range for an acyl chloride carbonyl carbon. |
| C2 | 150.0 - 154.0 | Attached to the electron-withdrawing nitrophenyl group. |
| C5 | 145.0 - 149.0 | Attached to the electron-withdrawing carbonyl chloride group. |
| C3 | 120.0 - 124.0 | Furan ring carbon adjacent to the carbonyl-substituted carbon. |
| C4 | 112.0 - 116.0 | Furan ring carbon adjacent to the nitrophenyl-substituted carbon. |
| C1' | 133.0 - 137.0 | Aromatic carbon attached to the furan ring. |
| C2' | 138.0 - 142.0 | Aromatic carbon bearing the methyl group. |
| C3' | 123.0 - 127.0 | Aromatic carbon ortho to the nitro group. |
| C4' | 148.0 - 152.0 | Aromatic carbon bearing the nitro group. |
| C5' | 125.0 - 129.0 | Aromatic carbon meta to the nitro group. |
| C6' | 130.0 - 134.0 | Aromatic carbon ortho to the methyl group. |
| -CH3 | 18.0 - 22.0 | Typical range for a methyl group on an aromatic ring. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality 1H and 13C NMR spectra for 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride, the following experimental protocol is recommended.
Workflow for NMR Sample Preparation and Data Acquisition:
Figure 3. Recommended workflow for NMR data acquisition and processing.
Instrumentation and Parameters:
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Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
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Solvent: Deuterated chloroform (CDCl3) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peaks for referencing.
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1H NMR Parameters:
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Pulse sequence: Standard single-pulse experiment.
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Spectral width: Approximately 16 ppm.
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Acquisition time: 2-4 seconds.
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Relaxation delay: 1-5 seconds.
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13C NMR Parameters:
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Pulse sequence: Proton-decoupled single-pulse experiment.
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Spectral width: Approximately 250 ppm.
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Acquisition time: 1-2 seconds.
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Relaxation delay: 2-5 seconds.
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Conclusion
This technical guide provides a comprehensive, predictive analysis of the 1H and 13C NMR spectra of 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride. The predicted chemical shifts and coupling constants are based on established principles of NMR spectroscopy and data from structurally related molecules. The provided experimental protocol offers a robust framework for the actual acquisition of spectral data. This document is intended to serve as a foundational reference for researchers, aiding in the structural verification and characterization of this and similar chemical entities.
References
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